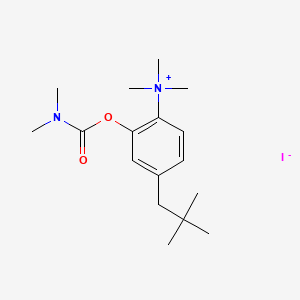
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is a chemical compound with the molecular formula C17H29N2O2I. It is known for its unique structure, which includes a phenyl ring substituted with a hydroxy group, a tert-pentyl group, and a trimethylammonium iodide group, along with a dimethylcarbamate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate typically involves multiple stepsThe final step involves the esterification with dimethylcarbamate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide group or modify the carbamate ester.
Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities but differs in its functional groups and applications.
2,2,5,5-Tetramethyltetrahydrofuran: Another related compound with distinct solvent properties and uses.
Uniqueness
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
101710-54-7 |
|---|---|
Molecular Formula |
C17H29IN2O2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)-4-(2,2-dimethylpropyl)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C17H29N2O2.HI/c1-17(2,3)12-13-9-10-14(19(6,7)8)15(11-13)21-16(20)18(4)5;/h9-11H,12H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
BDKFYEGXJFVKET-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















